molecular formula C7H7ClN2O2 B13184143 6-Chloro-2-ethylpyrimidine-4-carboxylic acid

6-Chloro-2-ethylpyrimidine-4-carboxylic acid

Cat. No.: B13184143
M. Wt: 186.59 g/mol
InChI Key: MPLFLGNNEYQVQY-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethylpyrimidine-4-carboxylic acid typically involves the chlorination of 2-ethylpyrimidine-4-carboxylic acid. One common method is the reaction of 2-ethylpyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-ethylpyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives.

    Oxidation Reactions: Pyrimidine N-oxides.

    Reduction Reactions: Dihydropyrimidines.

    Coupling Reactions: Biaryl or heteroaryl compounds.

Scientific Research Applications

6-Chloro-2-ethylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-ethylpyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-ethylpyrimidine-4-carboxylic acid is unique due to the presence of both a chlorine atom and an ethyl group on the pyrimidine ring. This combination of substituents can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

6-chloro-2-ethylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C7H7ClN2O2/c1-2-6-9-4(7(11)12)3-5(8)10-6/h3H,2H2,1H3,(H,11,12)

InChI Key

MPLFLGNNEYQVQY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C(=O)O

Origin of Product

United States

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